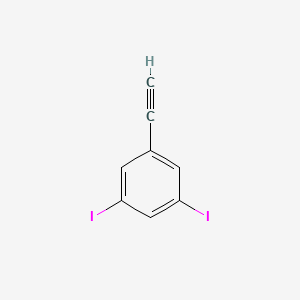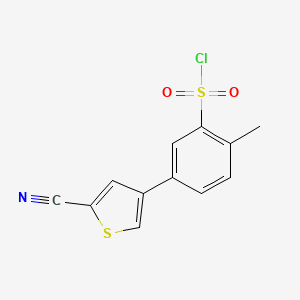
5-(5-Cyanothiophen-3-yl)-2-methylbenzenesulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(5-Cyanothiophen-3-yl)-2-methylbenzenesulfonyl chloride is an organic compound that features a thiophene ring substituted with a cyano group and a benzenesulfonyl chloride moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-Cyanothiophen-3-yl)-2-methylbenzenesulfonyl chloride typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, including the Gewald reaction, which involves the condensation of a ketone with a cyanoacetate in the presence of sulfur.
Introduction of the Cyano Group: The cyano group can be introduced via a nucleophilic substitution reaction using a suitable cyanating agent.
Sulfonylation: The final step involves the sulfonylation of the thiophene derivative with 2-methylbenzenesulfonyl chloride under appropriate conditions, such as the presence of a base like pyridine.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and other advanced techniques may be employed to enhance efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
5-(5-Cyanothiophen-3-yl)-2-methylbenzenesulfonyl chloride can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives.
Electrophilic Aromatic Substitution: The thiophene ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Reduction: The cyano group can be reduced to an amine under suitable conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines or alcohols in the presence of a base (e.g., triethylamine) are commonly used.
Electrophilic Aromatic Substitution: Reagents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.
Reduction: Hydrogenation using a catalyst like palladium on carbon or chemical reduction using lithium aluminum hydride.
Major Products
Sulfonamides: Formed from nucleophilic substitution with amines.
Sulfonates: Formed from nucleophilic substitution with alcohols.
Amines: Formed from the reduction of the cyano group.
Aplicaciones Científicas De Investigación
5-(5-Cyanothiophen-3-yl)-2-methylbenzenesulfonyl chloride has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Material Science:
Pharmaceuticals: May serve as a building block for the synthesis of biologically active compounds.
Chemical Biology: Utilized in the study of enzyme mechanisms and protein modifications.
Mecanismo De Acción
The mechanism of action of 5-(5-Cyanothiophen-3-yl)-2-methylbenzenesulfonyl chloride involves its reactivity towards nucleophiles and electrophiles. The sulfonyl chloride group acts as an electrophilic center, facilitating nucleophilic attack and subsequent formation of sulfonamide or sulfonate derivatives. The cyano group can participate in reduction reactions, leading to the formation of amines.
Comparación Con Compuestos Similares
Similar Compounds
5-(5-Cyanothiophen-3-yl)methanesulfonyl chloride: Similar structure but with a methanesulfonyl group instead of a benzenesulfonyl group.
5-(5-Cyanothiophen-3-yl)boronic acid: Contains a boronic acid group instead of a sulfonyl chloride group.
Propiedades
Fórmula molecular |
C12H8ClNO2S2 |
|---|---|
Peso molecular |
297.8 g/mol |
Nombre IUPAC |
5-(5-cyanothiophen-3-yl)-2-methylbenzenesulfonyl chloride |
InChI |
InChI=1S/C12H8ClNO2S2/c1-8-2-3-9(5-12(8)18(13,15)16)10-4-11(6-14)17-7-10/h2-5,7H,1H3 |
Clave InChI |
AHSLCGUGQFCKDE-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)C2=CSC(=C2)C#N)S(=O)(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-propyl-1H-benzo[d]imidazol-4-amine](/img/structure/B12820864.png)
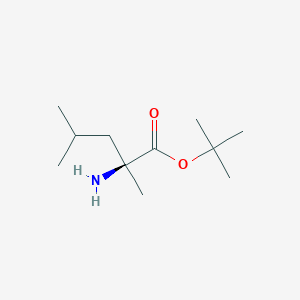
![2-([1,1'-Biphenyl]-4-yl)-4-(3-bromophenyl)-6-phenyl-1,3,5-triazine](/img/structure/B12820882.png)
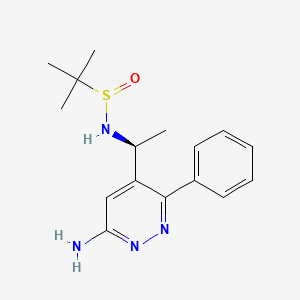
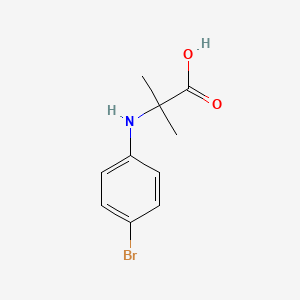
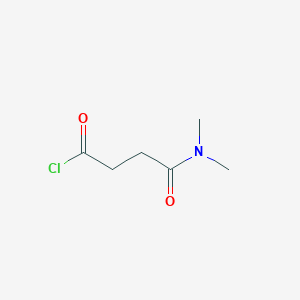



![1-[2-[(7-Chloro-1-benzothiophen-3-yl)methoxy]-2-(2,4-dichlorophenyl)ethyl]imidazole;dihydroxy(oxo)azanium](/img/structure/B12820930.png)

![2,2-Difluoro-6-azabicyclo[3.2.1]octane](/img/structure/B12820941.png)

